molecular formula C8H10S2 B14328589 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene CAS No. 109528-68-9

7,9-Dithiabicyclo[4.3.1]deca-2,4-diene

Cat. No.: B14328589
CAS No.: 109528-68-9
M. Wt: 170.3 g/mol
InChI Key: DBIHGTSJLDHYKT-UHFFFAOYSA-N
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Description

7,9-Dithiabicyclo[431]deca-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms within the bicyclic framework

Preparation Methods

The synthesis of 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene typically involves cyclization reactions that incorporate sulfur atoms into the bicyclic structure. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the bicyclic compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely involve similar cyclization techniques on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7,9-Dithiabicyclo[4.3.1]deca-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7,9-Dithiabicyclo[4.3.1]deca-2,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex bicyclic and polycyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its sulfur-containing moiety, which can interact with biological targets in unique ways.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7,9-Dithiabicyclo[4.3.1]deca-2,4-diene exerts its effects is largely dependent on its interactions with other molecules. The sulfur atoms within the bicyclic structure can participate in various chemical reactions, including forming bonds with metals or other sulfur atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications .

Comparison with Similar Compounds

7,9-Dithiabicyclo[4.3.1]deca-2,4-diene can be compared to other bicyclic compounds such as:

The presence of sulfur atoms in 7,9-Dithiabicyclo[43

Properties

CAS No.

109528-68-9

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

7,9-dithiabicyclo[4.3.1]deca-2,4-diene

InChI

InChI=1S/C8H10S2/c1-2-4-8-5-7(3-1)9-6-10-8/h1-4,7-8H,5-6H2

InChI Key

DBIHGTSJLDHYKT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC1SCS2

Origin of Product

United States

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